5-[4-(TERT-BUTYL)PHENYL]-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE
Description
5-[4-(tert-Butyl)phenyl]-3-(morpholinomethyl)-1,3,4-oxadiazole-2(3H)-thione (CAS: 306936-90-3) is a substituted 1,3,4-oxadiazole derivative with a tert-butylphenyl group at position 5 and a morpholinomethyl moiety at position 2. Its molecular formula is C₁₂H₁₄N₂OS, with a molar mass of 234.32 g/mol and a melting point of 157–158°C . The compound is stable at room temperature, as indicated by its storage recommendations .
Properties
IUPAC Name |
5-(4-tert-butylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-17(2,3)14-6-4-13(5-7-14)15-18-20(16(23)22-15)12-19-8-10-21-11-9-19/h4-7H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAOTGOTQHFXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=S)O2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(TERT-BUTYL)PHENYL]-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents under basic conditions.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be introduced through a Mannich reaction, which involves the condensation of morpholine, formaldehyde, and the oxadiazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[4-(TERT-BUTYL)PHENYL]-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE can undergo various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
5-[4-(TERT-BUTYL)PHENYL]-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[4-(TERT-BUTYL)PHENYL]-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
In contrast, analogs like 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (–2) incorporate a pyrimidinylthio group, which introduces hydrogen-bonding capacity and aromaticity, likely improving target binding in enzyme inhibition. Similarly, 5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione () features a trifluoromethyl group, enhancing metabolic stability and lipophilicity .
Table 1: Key Physicochemical Properties
| Compound Name | Molar Mass (g/mol) | Melting Point (°C) | Notable Substituents |
|---|---|---|---|
| Target Compound | 234.32 | 157–158 | tert-Butylphenyl, morpholinomethyl |
| 5-[(Pyrimidin-2-ylthio)methyl] analog (3) | Not reported | Not reported | Pyrimidinylthio methyl |
| 5-(4-(4-Chlorophenyl)thiazol-2-yl) analog (54c) | Not reported | Not reported | Chlorophenylthiazolyl, benzyl |
| 5-[2-(Trifluoromethyl)phenyl] analog | ~246.21* | Not reported | Trifluoromethylphenyl |
*Calculated based on molecular formula in .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-[4-(tert-butyl)phenyl]-3-(morpholinomethyl)-1,3,4-oxadiazole-2(3H)-thione?
- Methodological Answer : The compound can be synthesized via aminomethylation of the oxadiazole-thione core using Mannich reactions. Ultrasound-assisted synthesis with molecular sieves (e.g., 4Å) significantly improves yields (75–95%) and reduces reaction time (2–4 hours vs. 10–12 hours under reflux). Key intermediates like 5-(4-substituted-phenyl)-1,3,4-oxadiazole-2(3H)-thione are prepared by reacting acid hydrazides with CS₂ under basic conditions (KOH/ethanol) . Morpholinomethyl groups are introduced using paraformaldehyde and morpholine derivatives under sonication .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Structural characterization employs a combination of:
- Spectroscopy : ¹H/¹³C NMR (e.g., NH/SH tautomerism at δ 3.8 ppm, aromatic protons at δ 7.0–7.9), IR (C=N at ~1620 cm⁻¹, C=S at ~1425 cm⁻¹), and mass spectrometry for molecular ion confirmation .
- X-ray crystallography : Resolves crystal packing, bond angles, and intermolecular interactions (e.g., hydrogen bonding involving the thione sulfur and morpholine oxygen) .
Q. Does the oxadiazole-thione ring exhibit tautomerism, and how is it analyzed?
- Methodological Answer : The NH/SH tautomerism is confirmed via IR (absence of a strong S–H stretch at ~2550 cm⁻¹) and ¹H NMR (exchangeable proton signal at δ 3.8 ppm in DMSO-d₆). Computational studies (e.g., DFT) further validate the thione form as the dominant tautomer .
Advanced Research Questions
Q. What biological activities have been reported for this compound, and how are they evaluated?
- Methodological Answer : Antifungal activity is assessed using broth microdilution (MIC values against Candida spp. and Aspergillus spp.). Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring show enhanced potency (MIC: 32–64 µg/mL) compared to controls like fluconazole . Anti-inflammatory and antidiabetic activities are evaluated via in vitro enzyme inhibition assays (e.g., α-glucosidase) and in vivo glucose tolerance tests .
Q. How do substituents (e.g., tert-butylphenyl vs. benzyloxy) influence bioactivity?
- Methodological Answer : Comparative SAR studies reveal:
- tert-Butylphenyl : Enhances lipophilicity, improving membrane permeability and antifungal activity .
- Morpholinomethyl : Increases solubility and hydrogen-bonding capacity, critical for target binding (e.g., fungal cytochrome P450) .
Substituent effects are quantified using Hammett constants and logP calculations .
Q. What computational tools are used to predict binding modes and mechanistic pathways?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations identify interactions with targets like glycogen synthase kinase-3β (GSK-3β) or fungal lanosterol demethylase. DFT calculations (MOPAC) correlate electronic properties (e.g., HOMO-LUMO gaps) with antioxidant activity .
Q. How does the crystal structure inform solid-state stability and formulation?
- Methodological Answer : X-ray diffraction reveals π-π stacking of aromatic rings and hydrogen-bonded dimers (S···H–N), which stabilize the lattice and reduce hygroscopicity. These features are critical for designing stable dosage forms .
Q. What are the degradation pathways under physiological or accelerated conditions?
- Methodological Answer : Forced degradation studies (acid/alkaline hydrolysis, oxidative stress) monitored via HPLC-MS show:
- Acidic conditions : Cleavage of the morpholinomethyl group.
- Oxidative conditions : Sulfur oxidation to sulfonic acid derivatives.
Degradation products are characterized using LC-QTOF-MS .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
